molecular formula C4HBrCl2MgS B14587387 magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide CAS No. 61208-99-9

magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide

Cat. No.: B14587387
CAS No.: 61208-99-9
M. Wt: 256.23 g/mol
InChI Key: STZYKWQWBZWMBG-UHFFFAOYSA-M
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Description

Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is a compound that belongs to the class of organomagnesium compounds. These compounds are known for their significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiophene ring, substituted with chlorine atoms, adds unique properties to this compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide typically involves the reaction of 3,4-dichlorothiophene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions often include heating to facilitate the formation of the organomagnesium compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and atmosphere. The reagents are added in a controlled manner to ensure the efficient formation of the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom in the compound is highly reactive and can form bonds with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The thiophene ring, with its electron-rich nature, can participate in various reactions, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;3,4-dichloro-2H-thiophen-2-ide;chloride
  • Magnesium;3,4-dichloro-2H-thiophen-2-ide;iodide
  • Magnesium;3,4-dichloro-2H-thiophen-2-ide;fluoride

Uniqueness

Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is unique due to the presence of the bromide ion, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromide ion can act as a leaving group in substitution reactions, making the compound more versatile in organic synthesis compared to its chloride, iodide, or fluoride counterparts.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61208-99-9

Molecular Formula

C4HBrCl2MgS

Molecular Weight

256.23 g/mol

IUPAC Name

magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide

InChI

InChI=1S/C4HCl2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1

InChI Key

STZYKWQWBZWMBG-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=[C-]S1)Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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